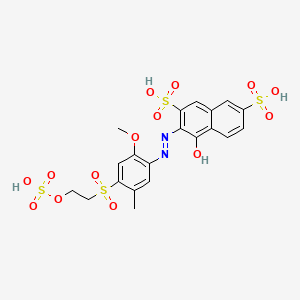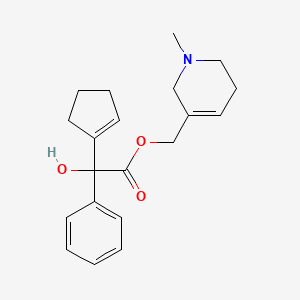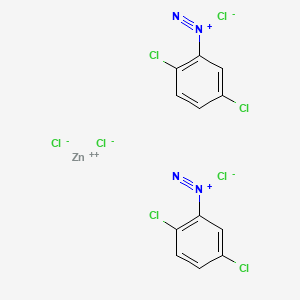
zinc;2,5-dichlorobenzenediazonium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2,5-dichlorobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C12H6Cl8N4Zn and a molecular weight of 555.21 This compound is a coordination complex involving zinc and a diazonium salt derived from 2,5-dichlorobenzene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,5-dichlorobenzenediazonium;tetrachloride typically involves the diazotization of 2,5-dichloroaniline followed by the formation of the diazonium salt. This diazonium salt is then reacted with zinc chloride to form the final compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of temperature and pH to ensure the stability and purity of the final product .
化学反応の分析
Types of Reactions
Zinc;2,5-dichlorobenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols for substitution reactions. Reducing agents such as sodium sulfite or stannous chloride are used for reduction reactions. The reactions are typically carried out under controlled temperatures to ensure the stability of the diazonium group .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, azo compounds, and amines, depending on the type of reaction and the reagents used .
科学的研究の応用
Zinc;2,5-dichlorobenzenediazonium;tetrachloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of zinc;2,5-dichlorobenzenediazonium;tetrachloride involves its interaction with molecular targets through the diazonium group. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- Zinc;2,4-dichlorobenzenediazonium;tetrachloride
- Zinc;3,5-dichlorobenzenediazonium;tetrachloride
- Zinc;2,5-dibromobenzenediazonium;tetrachloride
Uniqueness
Zinc;2,5-dichlorobenzenediazonium;tetrachloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interactions with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
14239-23-7 |
|---|---|
分子式 |
C12H6Cl8N4Zn |
分子量 |
555.2 g/mol |
IUPAC名 |
zinc;2,5-dichlorobenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C6H3Cl2N2.4ClH.Zn/c2*7-4-1-2-5(8)6(3-4)10-9;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
ZPPYKHORKPVTPP-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C=C1Cl)[N+]#N)Cl.C1=CC(=C(C=C1Cl)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
関連するCAS |
15470-55-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


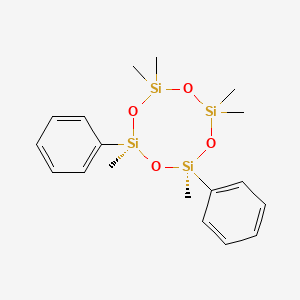
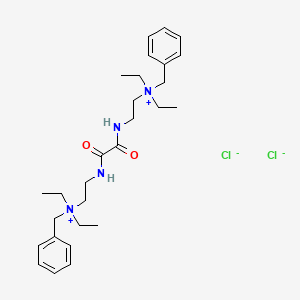

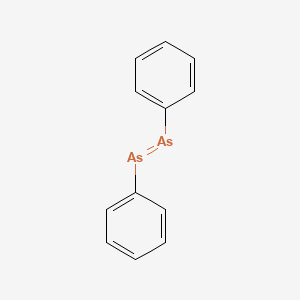
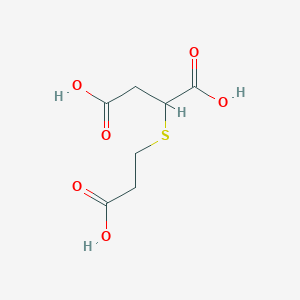
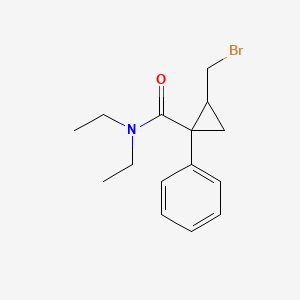
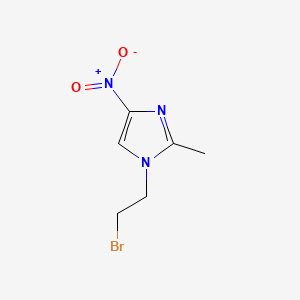
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
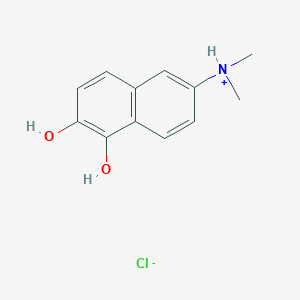

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)

